molecular formula C7H14O3 B2967351 Acetic acid, 2-(2,2-dimethylpropoxy)- CAS No. 83474-75-3

Acetic acid, 2-(2,2-dimethylpropoxy)-

Cat. No. B2967351
Key on ui cas rn: 83474-75-3
M. Wt: 146.186
InChI Key: IEEKRYXTFPIDEZ-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

NaH (40% oil dispersion, 432 mg) was added to a solution of 2,2-dimethylpropan-1-ol (0.319 ml) in THF (15 ml) at 0° C. After stirring for 5 min, 2-bromoacetic acid (500 mg) was added. The mixture was refluxed under Ar atmosphere for 2 h. The mixture was quenched with water, washed with EtOAc, acidified with 1 M HCl (11 ml) and extracted with EtOAc. The organic layer was separated, dried over MgSO4 and concentrated in vacuo to give the title compound (490 mg) as a pale pink oil.
Name
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
0.319 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].Br[CH2:10][C:11]([OH:13])=[O:12]>C1COCC1>[CH3:3][C:4]([CH3:8])([CH3:7])[CH2:5][O:6][CH2:10][C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.319 mL
Type
reactant
Smiles
CC(CO)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under Ar atmosphere for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(COCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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